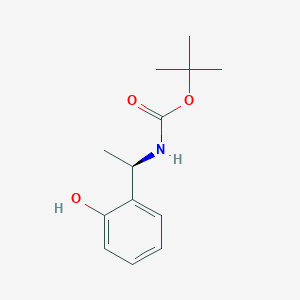

tert-Butyl (R)-(1-(2-hydroxyphenyl)ethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl ®-(1-(2-hydroxyphenyl)ethyl)carbamate” is a type of carbamate compound. Carbamates are ester derivatives of carbamic acid and are used in a variety of applications, including as protective groups in organic synthesis . This particular compound is a tert-butyl carbamate, which is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The synthesis of tert-butyl carbamates involves the reaction of amines with a base and the anhydride Boc2O . This process can be conducted under either aqueous or anhydrous conditions . The Boc group can also be cleaved under anhydrous

Applications De Recherche Scientifique

Synthesis and Modification

- Synthesis of Intermediates and Derivatives : tert-Butyl (R)-(1-(2-hydroxyphenyl)ethyl)carbamate serves as a pivotal intermediate in synthesizing biologically active compounds, including omisertinib (AZD9291). The compound is synthesized through acylation, nucleophilic substitution, and reduction processes with a high total yield, indicating its relevance in the pharmaceutical industry (Zhao, Guo, Lan, & Xu, 2017).

- Enzymatic Kinetic Resolution : This compound is also subject to enzymatic kinetic resolution, specifically through lipase-catalyzed transesterification. This process is instrumental in obtaining optically pure (R)- and (S)-enantiomers of the compound, further used in synthesizing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

Structural and Chemical Studies

- Crystal Structure Analysis : The compound's crystal structure has been intensively studied, showcasing its urethane linkage and the formation of molecule dimers through N—H⋯O=C hydrogen bonds. These structural insights are crucial for understanding the compound's behavior and potential applications in various fields, such as material science and molecular engineering (Oku, Naito, Yamada, & Katakai, 2004).

- Intermediate for Natural Products : It acts as an intermediate for synthesizing natural products like jaspine B, exhibiting cytotoxic activity against various human carcinoma cell lines. The synthesis involves multiple steps, including esterification, Boc protection, and Corey-Fuchs reactions, highlighting the compound's versatility and significance in medicinal chemistry (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).

Mécanisme D'action

Target of Action

Tert-Butyl ®-(1-(2-hydroxyphenyl)ethyl)carbamate is a type of carbamate compound . Carbamates are known to interact with various biological targets, including enzymes such as acetylcholinesterase . .

Mode of Action

Carbamates in general are known to inhibit the activity of enzymes such as acetylcholinesterase by forming a reversible bond with the active site of the enzyme . This prevents the enzyme from performing its normal function, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged nerve impulses .

Biochemical Pathways

Carbamates, in general, can affect the cholinergic system by inhibiting acetylcholinesterase, leading to an overstimulation of the nervous system .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The inhibition of acetylcholinesterase by carbamates can lead to an overstimulation of the nervous system, resulting in various physiological effects .

Action Environment

Factors such as temperature, ph, and presence of other substances can potentially affect the stability and efficacy of carbamates .

Analyse Biochimique

Biochemical Properties

The carbamate functionality of “tert-Butyl ®-(1-(2-hydroxyphenyl)ethyl)carbamate” imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This property can influence its interactions with enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .

Molecular Mechanism

Carbamates are known to participate in hydrogen bonding through the carboxyl group and the backbone NH . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that the effects of carbamates can vary depending on the dose, with potential toxic or adverse effects at high doses .

Propriétés

IUPAC Name |

tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9(10-7-5-6-8-11(10)15)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHWVHMWUPNZJG-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2626074.png)

![5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2626077.png)

![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/no-structure.png)

![2-Chloro-1-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)propan-1-one](/img/structure/B2626083.png)

![2-[2-[(4-Chlorophenyl)methylamino]ethoxy]ethanol](/img/structure/B2626086.png)

![N-[(1R)-2-(Dimethylamino)-1-phenylethyl]prop-2-enamide](/img/structure/B2626087.png)

![(E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2626092.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2626093.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate](/img/structure/B2626096.png)

![4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B2626097.png)